

# A Comparative Analysis of Crizotinib and its Major Metabolite, 2-Keto Crizotinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles and biological activities of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and its principal circulating metabolite, **2-Keto Crizotinib** (also known as crizotinib lactam or PF-06260182). The following data and experimental protocols are intended to support further research and development in oncology.

## Pharmacokinetic Profile Comparison

Crizotinib is an orally administered tyrosine kinase inhibitor.<sup>[1][2][3]</sup> Its absolute oral bioavailability is approximately 43%.<sup>[1][4]</sup> Following administration, Crizotinib is extensively metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.<sup>[2][5]</sup> The major metabolic pathway involves oxidation, leading to the formation of **2-Keto Crizotinib**.<sup>[6][7]</sup>

The following table summarizes the key pharmacokinetic parameters of Crizotinib and **2-Keto Crizotinib** in humans.

Parameter	Crizotinib	2-Keto Crizotinib (Crizotinib Lactam)	Reference
Absolute Oral Bioavailability	~43%	Not applicable (metabolite)	[1][4]
Time to Peak Plasma Concentration (Tmax)	4 to 6 hours (single dose)	-	[8]
Apparent Terminal Half-life	42 hours (in cancer patients)	-	[5]
Major Circulating Components in Plasma (% of 0-96h plasma radioactivity)	33%	10%	[6]
Primary Clearance Pathway	Oxidative metabolism/hepatic elimination	Further metabolism	[6]
Major Excretion Route	Feces (~63% of dose, ~53% as unchanged Crizotinib)	-	[6][8]
Urinary Excretion	~22% of dose (~2% as unchanged Crizotinib)	~5% of dose (as O-desalkyl crizotinib lactam)	[6]

## Biological Activity Comparison

While **2-Keto Crizotinib** is a major metabolite, it retains some biological activity, albeit at a reduced potency compared to the parent compound.

Target	Crizotinib (Potency)	2-Keto Crizotinib (Potency)	Reference
ALK	Potent inhibitor	2.5- to 7.7-fold less potent than Crizotinib	<a href="#">[2]</a> <a href="#">[7]</a>
MET	Potent inhibitor	2.5- to 4-fold less potent than Crizotinib	<a href="#">[2]</a> <a href="#">[7]</a>

Based on its lower in vitro potency and plasma exposure, the contribution of **2-Keto Crizotinib** to the overall clinical activity of Crizotinib is not considered to be significant.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Determination of Absolute Bioavailability of Crizotinib

The absolute bioavailability of Crizotinib was determined in a Phase I clinical study involving healthy volunteers.[\[1\]](#)[\[4\]](#)

#### Study Design:

- A single-dose, randomized, crossover study design was employed.[\[9\]](#)
- Subjects received a single oral dose of Crizotinib and a single intravenous (IV) dose of Crizotinib in different periods, with a washout period in between.

#### Methodology:

- Drug Administration: A single oral dose (e.g., 250 mg) of a Crizotinib formulation and a single IV dose (e.g., 50 mg) were administered.[\[4\]](#)
- Blood Sampling: Serial blood samples were collected at predefined time points after both oral and IV administration.
- Plasma Concentration Analysis: Plasma concentrations of Crizotinib were quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[\[4\]](#)

- Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to infinity (AUC<sub>0-∞</sub>), were calculated for both oral and IV routes using non-compartmental methods.[\[1\]](#)
- Bioavailability Calculation: The absolute bioavailability (F) was calculated as:  $F (\%) = (AUC_{0-\infty, \text{oral}} / AUC_{0-\infty, \text{IV}}) * (Dose_{IV} / Dose_{oral}) * 100$

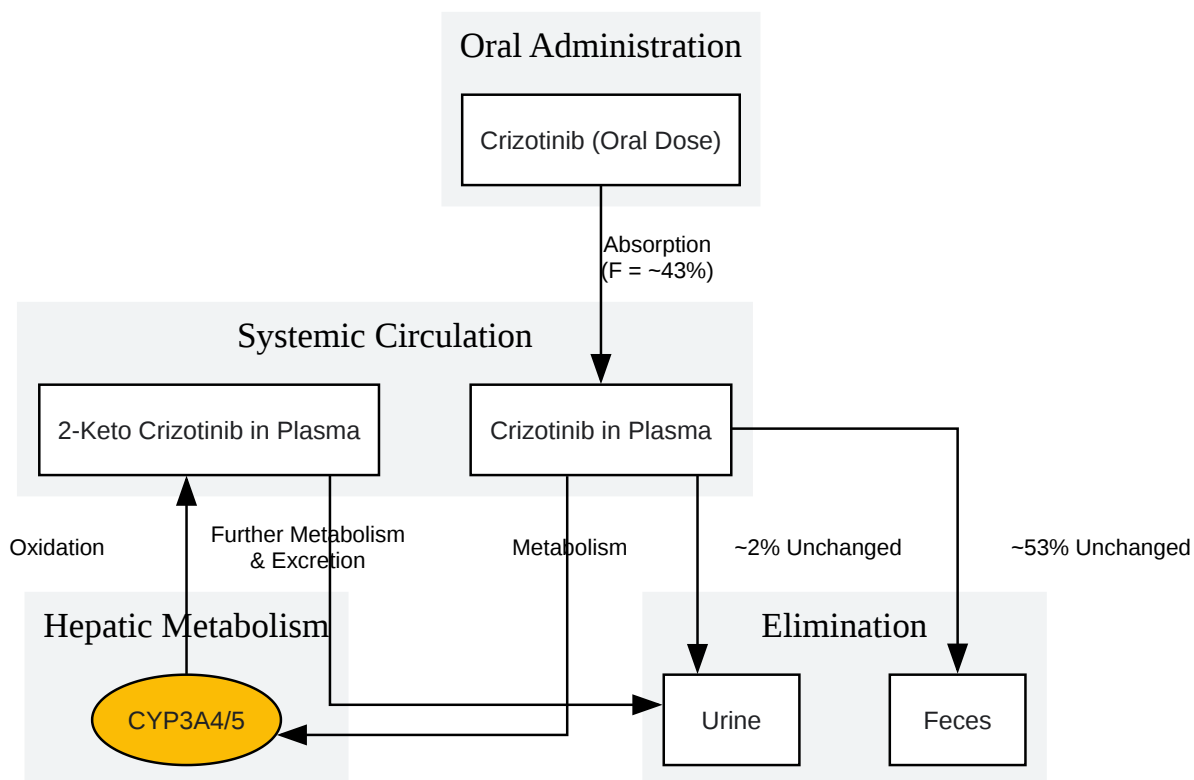
## Quantification of Crizotinib and 2-Keto Crizotinib in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of Crizotinib and **2-Keto Crizotinib** in plasma samples.[\[10\]](#)[\[11\]](#)

Methodology:

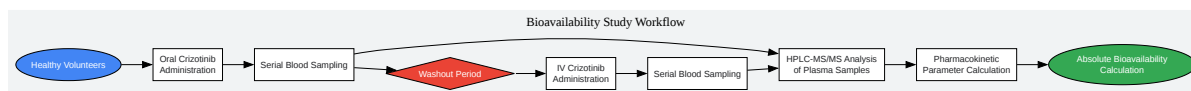
- Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation. An internal standard (e.g., isotopically labeled Crizotinib) is added prior to processing.[\[12\]](#)
- Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate Crizotinib, **2-Keto Crizotinib**, and the internal standard.
- Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for each compound.
- Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of Crizotinib and **2-Keto Crizotinib** in the plasma samples.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Crizotinib Pharmacokinetic Pathway



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacoenhancement of Low Crizotinib Plasma Concentrations in Patients with Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer using the CYP3A Inhibitor Cobicistat - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Crizotinib and its Major Metabolite, 2-Keto Crizotinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601067#comparative-bioavailability-of-crizotinib-and-2-keto-crizotinib]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)